Product packaging for 4-butylpyrrolidin-2-one(Cat. No.:CAS No. 457893-17-3)

4-butylpyrrolidin-2-one

Cat. No.: B6155622
CAS No.: 457893-17-3
M. Wt: 141.2
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Description

Significance of the Pyrrolidinone Core in Contemporary Chemical Science

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.gov Its prevalence stems from a combination of desirable physicochemical properties, including high polarity, thermal stability, and the capacity to engage in hydrogen bonding as both a donor and an acceptor. pharmablock.compharmablock.com These characteristics make pyrrolidinone and its derivatives highly versatile, finding applications as solvents, catalysts, and, most notably, as core components of biologically active molecules. researchgate.net

The pyrrolidinone nucleus is a fundamental building block in the design of a wide array of pharmaceuticals. researchgate.net Its structural rigidity and ability to be readily functionalized allow for the precise spatial arrangement of substituents, a key factor in optimizing interactions with biological targets. tandfonline.combohrium.com Consequently, the pyrrolidinone scaffold is found in drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. researchgate.netresearchgate.net The ability of the pyrrolidinone ring to mimic peptide bonds also makes it a valuable component in the development of peptidomimetics.

Beyond medicine, pyrrolidinone derivatives are integral to advancements in materials science. For instance, N-vinylpyrrolidinone is the monomer for polyvinylpyrrolidone (B124986) (PVP), a biocompatible polymer with widespread use in pharmaceuticals, cosmetics, and industrial applications. The unique properties of the pyrrolidinone core contribute to the solubility, stability, and film-forming capabilities of PVP.

Research Trajectories and Scholarly Focus on 4-Butylpyrrolidin-2-one

While the broader class of pyrrolidinones has been extensively studied, research on this compound is more specialized. The introduction of a butyl group at the 4-position of the pyrrolidinone ring imparts specific lipophilic characteristics to the molecule, influencing its solubility, reactivity, and biological interactions.

Scholarly investigations into this compound have primarily centered on its synthesis and potential as an intermediate in the preparation of more complex molecules. The synthesis of 4-substituted pyrrolidinones often involves multi-step reaction sequences, and optimizing these routes to achieve high yields and purity is a significant area of research.

While specific biological activities of this compound are not as extensively documented as those of other pyrrolidinone derivatives, its structural motifs suggest potential for further investigation. The presence of both a lipophilic butyl group and a polar lactam function makes it an interesting candidate for studies exploring structure-activity relationships in various biological systems.

Below is a data table summarizing the key properties of this compound:

Compound Names Mentioned

Properties

CAS No.

457893-17-3

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Innovations for 4 Butylpyrrolidin 2 One

Established Synthetic Routes to 4-Butylpyrrolidin-2-one

Several key strategies have been established for the synthesis of this compound, ranging from classical cyclization reactions to modern catalytic and electrochemical methods.

Cyclization Reactions Utilizing Gamma-Butyrolactone (B3396035) and Amines

A prevalent and direct method for the synthesis of N-substituted pyrrolidinones involves the reaction of gamma-butyrolactone (GBL) with a primary amine. In the case of this compound, this would conceptually involve a precursor to introduce the butyl group at the 4-position of the lactone ring, followed by amination. However, a more common industrial approach for producing simple N-alkyl pyrrolidinones is the reaction of GBL with the corresponding amine under high temperature and pressure. For instance, the reaction of γ-butyrolactone with ammonia (B1221849) is a widely used industrial process to produce 2-pyrrolidinone (B116388). chemicalbook.comgoogle.comwikipedia.org This reaction is typically carried out in the liquid phase at temperatures between 250 to 290 °C and pressures of 8.0 to 16.0 MPa. chemicalbook.com While this method directly yields N-unsubstituted 2-pyrrolidinone, subsequent alkylation would be necessary to introduce the butyl group at the nitrogen atom, not the C4 position as required for this compound.

To achieve C4-substitution, a modified starting material, such as 4-butyl-gamma-butyrolactone, would be necessary. The subsequent reaction with ammonia would then yield the desired this compound. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the lactone, leading to a ring-opened intermediate, which then undergoes intramolecular cyclization to form the lactam.

ReactantsCatalystTemperature (°C)Pressure (MPa)Yield (%)Reference
γ-Butyrolactone, AmmoniaNone250-2908.0-16.0>94 (for 2-pyrrolidinone) chemicalbook.com

Catalytic Hydrogenation of Unsaturated Pyrrolidinone Precursors

Catalytic hydrogenation is a powerful tool for the synthesis of saturated heterocycles from their unsaturated precursors. For the synthesis of this compound, an appropriate unsaturated pyrrolidinone, such as 4-butyl-1,5-dihydro-2H-pyrrol-2-one, can be reduced. This method offers high stereoselectivity, allowing for the controlled formation of the desired stereoisomers of the final product.

Various noble metal catalysts, including rhodium and ruthenium, have been shown to be highly effective for the hydrogenation of the pyrrole (B145914) ring in non-acidic media. researchgate.net Palladium catalysts have also been employed, with their activity and selectivity being influenced by the choice of solvent. researchgate.net The reaction is typically carried out under a hydrogen atmosphere at elevated pressure. For example, the heterogeneous catalytic hydrogenation of 1-methyl-2-pyrrole ethanol (B145695) to 1-methyl-2-pyrrolidine ethanol has been achieved with high conversion and selectivity using a carbon-supported rhodium catalyst under mild conditions (6 bar, room temperature). researchgate.net A similar approach could be envisioned for the reduction of a 4-butyl substituted unsaturated pyrrolidinone.

Unsaturated PrecursorCatalystSolventPressure (bar)Temperature (°C)ProductReference
1-Methyl-2-pyrrole ethanolRh/CNon-acidic6Room Temp.1-Methyl-2-pyrrolidine ethanol researchgate.net
1-MethylpyrroleRh, RuVarious--1-Methylpyrrolidine researchgate.net

Alkylation Protocols Involving 2-Pyrrolidinone

The alkylation of 2-pyrrolidinone is a common strategy to introduce substituents onto the pyrrolidinone ring. To synthesize this compound, this would involve the specific alkylation at the C4 position. This can be challenging due to the potential for N-alkylation and over-alkylation. The hydrogen atom on the nitrogen is relatively acidic and can be easily removed by a base, leading to N-alkylation. chemicalbook.com

To achieve C4-alkylation, the nitrogen must first be protected with a suitable protecting group. Subsequently, a strong base can be used to deprotonate the α-carbon to the carbonyl group, followed by reaction with a butyl halide, such as 1-bromobutane. This SN2 reaction introduces the butyl group at the C4 position. mdpi.com The choice of base and reaction conditions is crucial to ensure regioselectivity and avoid side reactions. Common bases used for this purpose include lithium diisopropylamide (LDA) and sodium hydride. After the alkylation step, the protecting group on the nitrogen can be removed to yield this compound.

SubstrateAlkylating AgentBaseSolventProductReference
N-protected-2-pyrrolidinone1-BromobutaneLDATHFN-protected-4-butylpyrrolidin-2-one nih.gov
2-PyrrolidinoneAlkyl halide/sulfateBase-N-Alkyl pyrrolidinone chemicalbook.com

Reductive Amination Strategies for N-Substitution

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and is particularly useful for the synthesis of N-substituted heterocycles. While this method is typically employed for N-alkylation, it can be adapted for the synthesis of C-substituted pyrrolidinones starting from appropriate precursors. For instance, the reductive amination of levulinic acid with various amines can lead to the formation of N-substituted 5-methyl-2-pyrrolidones. catalysis.ru

To synthesize this compound via a reductive amination strategy, a precursor containing a carbonyl group and a latent amino group, along with the butyl substituent at the appropriate position, would be required. For example, a keto-acid with a butyl group at the gamma position relative to the carboxylic acid could be reacted with ammonia or a primary amine under reducing conditions. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding pyrrolidinone.

Carbonyl PrecursorAmineReducing AgentCatalystProductReference
Levulinic AcidVarious aminesH₂HeterogeneousN-alkyl-5-methyl-2-pyrrolidones catalysis.ru
Aldehydes/KetonesPrimary/Secondary AminesNaBH₃CN, NaBH(OAc)₃, H₂Metal catalystSubstituted Amines nih.gov

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. The electrochemical reduction of succinimide (B58015) and its derivatives can be a viable route to pyrrolidinones. wikipedia.org For instance, the electrochemical reduction of maleimides to succinimides has been shown to be highly chemoselective. nih.gov This suggests that an appropriately substituted succinimide precursor could be electrochemically reduced to the corresponding this compound.

The reaction is typically carried out in an undivided electrochemical cell using inexpensive electrode materials like graphite (B72142) and stainless steel. chemistryviews.org The mechanism often involves a two-electron transfer and the addition of protons to generate the saturated lactam. nih.gov Another electrochemical approach involves the generation of N-centered radicals from protected amines, which can then undergo intramolecular cyclization to form pyrrolidines. chemistryviews.org While direct electrochemical synthesis of this compound is not widely reported, the principles of electrochemical reduction of cyclic imides provide a promising avenue for future research.

SubstrateElectrode MaterialConditionsProductReference
MaleimidesCarbon-basedAcidic mediaSuccinimides nih.gov
N-BromosuccinimidePlatinum cathodeAcetonitrileSuccinimidyl radical acs.org
Tosyl-protected aminesGraphite/Stainless steelUndivided cellPyrrolidines chemistryviews.org

Mechanistic Elucidation of Key Synthesis Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies.

The cyclization of γ-amino acids to form lactams is a fundamental reaction in the synthesis of pyrrolidinones. chemicalbook.com The reaction is typically driven by heat and involves the intramolecular attack of the amino group on the carboxylic acid, leading to the elimination of a water molecule. nih.gov The mechanism proceeds through a tetrahedral intermediate.

In the catalytic hydrogenation of unsaturated lactams, the substrate adsorbs onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bond. miracosta.edu The stereochemistry of the product is often determined by the way the substrate binds to the catalyst surface. Mechanistic studies have shown that for Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated γ-lactams, a cationic Ru-complex is the active species, and the protonation of an oxa-π-allyl-Ru complex is the rate-determining step. acs.org

The alkylation of 2-pyrrolidinone at the C4 position typically proceeds via an SN2 mechanism. mdpi.com After deprotonation of the α-carbon with a strong, non-nucleophilic base to form an enolate, the resulting nucleophile attacks the electrophilic carbon of the alkyl halide (e.g., 1-bromobutane), displacing the bromide ion in a concerted step. sciencemadness.orglibretexts.orgscribd.comyoutube.com

Reductive amination involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine. google.com This is followed by the reduction of the C=N double bond by a reducing agent. The mechanism of the reduction step depends on the reducing agent used, which can involve hydride transfer or catalytic hydrogenation.

Electrochemical synthesis of pyrrolidinones from succinimides involves the cathodic reduction of the imide. The mechanism is believed to proceed through a two-electron transfer and protonation to form a transient enol intermediate, which then tautomerizes to the more stable succinimide product. nih.gov In the case of N-bromosuccinimide reduction, the process can generate a succinimidyl radical via a one-electron transfer. acs.org

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the industrial-scale production, process optimization, and green chemistry applications for the chemical compound “this compound.” The vast majority of published research focuses on its isomer, “1-butylpyrrolidin-2-one” (also known as N-butylpyrrolidinone or NBP), where the butyl group is attached to the nitrogen atom at position 1 of the pyrrolidinone ring.

Therefore, it is not possible to generate a thorough and scientifically accurate article on “this compound” that adheres to the requested outline. The available data does not cover the specific synthetic methodologies, industrial processes, or green chemistry principles related to this particular compound.

Chemical Reactivity and Transformation Pathways of 4 Butylpyrrolidin 2 One

Oxidative Reactions and Formation of N-Oxides

The tertiary amine nitrogen within the 1-butylpyrrolidin-2-one (B1265465) structure is susceptible to oxidation, leading to the formation of N-oxides. This transformation is a common reaction for tertiary amines and related heterocyclic compounds. organic-chemistry.orgliverpool.ac.uk The direct oxidation of the parent tertiary amine is the most widely utilized method for synthesizing N-oxides. liverpool.ac.uk

A range of oxidizing agents can be employed for this purpose, including:

Hydrogen peroxide (H₂O₂) liverpool.ac.uknih.gov

Peracids, such as meta-chloroperoxybenzoic acid (mCPBA) nih.gov

Sodium percarbonate organic-chemistry.org

Urea-hydrogen peroxide adduct (UHP) organic-chemistry.org

These reactions typically involve the direct attack of the oxidant on the nitrogen atom. For instance, the use of rhenium-based catalysts in conjunction with sodium percarbonate has been shown to be an efficient system for the oxidation of tertiary nitrogen compounds to their corresponding N-oxides under mild conditions. organic-chemistry.org Similarly, urea-hydrogen peroxide is a stable and effective reagent for the oxidation of nitrogen heterocycles. organic-chemistry.org While some studies note that 1-butylpyrrolidin-2-one can show resistance to oxidation under specific photocatalytic conditions, its nitrogen atom is generally reactive towards common oxidizing agents.

Table 1: General Conditions for N-Oxide Formation This table presents generalized reaction conditions for the N-oxidation of tertiary amines and heterocycles, applicable to 1-butylpyrrolidin-2-one.

Oxidizing Agent SystemTypical ConditionsProductReference(s)
Hydrogen Peroxide (H₂O₂)Varies, can be mediated by catalysts like CO₂1-Butylpyrrolidin-2-one N-oxide nih.gov
m-CPBAStandard organic solvents (e.g., CH₂Cl₂)1-Butylpyrrolidin-2-one N-oxide nih.gov
Sodium Percarbonate / Rhenium CatalystMild conditions1-Butylpyrrolidin-2-one N-oxide organic-chemistry.org
Urea-Hydrogen Peroxide (UHP)Solid-state or in solution1-Butylpyrrolidin-2-one N-oxide organic-chemistry.org

Reduction Processes Leading to Amine Derivatives

The amide group within the lactam ring of 1-butylpyrrolidin-2-one can be reduced to yield the corresponding cyclic amine, 1-butylpyrrolidine. This transformation is a fundamental reaction in organic synthesis for converting amides to amines.

Various reducing agents can accomplish this, with common methods including the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄). More recently, catalytic methods using non-precious metals have been developed. Nickel-catalyzed reductions, for example, have proven effective for a wide range of secondary and tertiary amides, including lactams. nih.gov These reactions often employ a silane-based reducing agent and can proceed in the presence of other functional groups like esters. nih.gov The reduction of 4-, 6-, and 7-membered lactams has been successfully demonstrated using this methodology. nih.gov Other catalytic systems, such as those based on iron or ruthenium, are also effective for amide reductions. nih.gov

Table 2: Selected Methods for Lactam Reduction This table illustrates general methodologies for the reduction of lactams to cyclic amines, applicable to 1-butylpyrrolidin-2-one.

Reagent/Catalyst SystemSubstrate TypeProductReference(s)
Lithium Aluminum Hydride (LiAlH₄)LactamsCyclic Amines nih.gov
Nickel Catalyst / Silane (B1218182)Secondary and Tertiary Amides/LactamsAmines/Cyclic Amines nih.gov
Iron or Ruthenium CatalystsSecondary or Tertiary AmidesAmines nih.gov
Phosphorus oxychloride / Sodium borohydride (B1222165)Amides and LactamsAmines acs.org

Nucleophilic Substitution Reactions on the Butyl Moiety

The saturated butyl group attached to the nitrogen atom is generally unreactive towards direct nucleophilic substitution due to the stability of the C-H and C-C bonds. To achieve substitution on the butyl moiety, it would first need to be functionalized to introduce a suitable leaving group. For instance, radical halogenation could introduce a halide, which could then be displaced by a nucleophile.

Functionalization through Addition Reactions

Functionalization of the pyrrolidin-2-one scaffold is often achieved through addition reactions to unsaturated precursors like 3-pyrrolin-2-ones. These α,β-unsaturated lactams act as effective Michael acceptors for various nucleophiles. scielo.br

Key addition reactions include:

Conjugate Addition: Organocuprates, enolates, and nitrogen nucleophiles can be added to the β-position of a 3-pyrrolin-2-one system to introduce functionality. scielo.br

Nitro-Mannich/Lactamization Cascade: A copper-catalyzed conjugate addition of an organozinc reagent to a nitroacrylate can be followed by a nitro-Mannich reaction and subsequent lactamization to form densely functionalized pyrrolidin-2-ones in a one-pot synthesis. nih.gov This allows for the stereoselective introduction of multiple substituents.

Cycloaddition Reactions: The double bond in unsaturated pyrrolinones can participate in cycloaddition reactions, further expanding the molecular complexity. scielo.br

These strategies highlight that while 1-butylpyrrolidin-2-one itself is saturated, its synthesis from or conversion to unsaturated intermediates opens pathways for extensive functionalization via addition reactions.

Investigation of Reactivity under Diverse Reaction Conditions

1-butylpyrrolidin-2-one is recognized for its stability under various conditions, making it suitable as a solvent for chemical reactions, particularly those requiring elevated temperatures due to its high boiling point (240.6 °C) and low volatility. chemicalbook.com It is considered stable under normal conditions of use. fishersci.co.uk

The reactivity of the lactam ring can be influenced by reaction conditions:

Temperature and Pressure: The synthesis of 1-butylpyrrolidin-2-one from γ-butyrolactone and butylamine (B146782) is typically conducted at high temperatures (250–290°C) and pressures (8–16 MPa) to drive the reaction to completion.

Catalysis: The choice of catalyst can significantly impact reaction pathways. For example, in the synthesis of pyrrolidines and pyrrolidinones from levulinic acid, Co₂(CO)₈ catalysis under hydrosilylation conditions can selectively yield either the pyrrolidinone or the fully reduced pyrrolidine (B122466) depending on the amount of silane used. organic-chemistry.org Similarly, nickel catalysts are effective for amide reduction, whereas Lewis acids like Ni(ClO₄)₂ or Y(OTf)₃ can catalyze the opening of donor-acceptor cyclopropanes to form pyrrolidin-2-one derivatives. nih.govmdpi.com

pH: Under strongly acidic or basic conditions, the amide bond of the lactam can undergo hydrolysis to yield N-butyl-4-aminobutanoic acid. The lactam formation itself can be seen as an acid-catalyzed cyclization of this amino acid precursor.

Advanced Structural Characterization and Spectroscopic Insights

Application of Nuclear Magnetic Resonance (NMR) for Product Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including 4-butylpyrrolidin-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule. omicsonline.org

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidinone ring and the butyl side chain. The protons on the carbon adjacent to the carbonyl group (C5-H₂) typically appear at a downfield chemical shift compared to other methylene (B1212753) groups on the ring due to the deshielding effect of the carbonyl. msu.edu Similarly, the proton at the C4 position, being a methine proton, will show a characteristic multiplicity depending on the coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Data are estimated based on typical chemical shift values for similar structural motifs. pdx.eduorgchemboulder.com

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-H (Amide)5.0 - 8.0Broad singlet
C5-H₂ (Ring)3.0 - 3.5Triplet
C3-H₂ (Ring)2.0 - 2.5Multiplet
C4-H (Ring)1.8 - 2.3Multiplet
α-CH₂ (Butyl)1.2 - 1.6Multiplet
(CH₂)₂ (Butyl)1.1 - 1.4Multiplet
CH₃ (Butyl)0.8 - 1.0Triplet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Data are estimated based on typical chemical shift values for similar structural motifs. illinois.edunih.gov

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C=O, Ring)175 - 180
C5 (Ring)40 - 50
C3 (Ring)30 - 40
C4 (Ring)30 - 40
α-C (Butyl)30 - 35
β-C (Butyl)25 - 30
γ-C (Butyl)20 - 25
δ-C (CH₃, Butyl)10 - 15

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. webassign.net For this compound, the IR spectrum is dominated by absorptions corresponding to the vibrations of its key functional groups.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the five-membered lactam ring. This band typically appears in the region of 1670-1700 cm⁻¹. ucla.edu Another key feature is the N-H stretching vibration of the secondary amide, which is observed as a broad band in the 3200-3400 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the alkyl portions (both the ring and the butyl chain) are found just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound Data are based on typical frequency ranges for the specified functional groups. ucla.eduvscht.cz

Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide)3400 - 3200Strong, Broad
C-H Stretch (sp³ CH, CH₂, CH₃)3000 - 2850Medium to Strong
C=O Stretch (Amide I band)1700 - 1670Strong
N-H Bend (Amide II band)1640 - 1550Medium
C-N Stretch1400 - 1200Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (C₈H₁₅NO), the molecular weight is 141.21 g/mol . nist.govnist.gov

In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺) at an m/z value of 141. This ion is formed by the removal of a single electron from the molecule. chemguide.co.uk The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments.

Common fragmentation pathways for this compound would likely involve the cleavage of the butyl side chain and the fragmentation of the pyrrolidinone ring. A prominent fragmentation is the alpha-cleavage, where the butyl group is lost. The loss of the butyl radical (•C₄H₉, 57 Da) would result in a fragment ion. Another common fragmentation for amides involves cleavage adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Possible Ion Structure / Identity
141[M]⁺, Molecular Ion
98[M - C₃H₇]⁺
84[M - C₄H₉]⁺
56[C₃H₆N]⁺ or [C₄H₈]⁺
43[C₃H₇]⁺

Conformational Analysis of Pyrrolidinone Ring Systems (e.g., Pseudo Rotational Isomerization)

The five-membered pyrrolidinone ring is not planar. To relieve ring strain, it adopts puckered conformations. nih.gov The two most common conformations are the "envelope" (E), where four atoms are coplanar and the fifth is out of the plane, and the "twist" (T), where no four atoms are coplanar. researchgate.net

These conformers can interconvert through a low-energy process known as pseudo-rotation. researchgate.net This is not a true rotation around a bond but rather a continuous wave-like motion of the ring atoms that allows the ring to pass through a series of envelope and twist conformations without significant energy barriers. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Butylpyrrolidin 2 One

Quantum Chemical Calculations for Reaction Mechanism Elucidation

While specific quantum chemical calculations detailing the reaction mechanisms of 4-butylpyrrolidin-2-one as a reactant are not extensively documented in the literature, its role and influence as a solvent in various organic reactions have been investigated. Computational approaches are implicitly involved in understanding how its properties influence reaction kinetics. For instance, in nucleophilic substitution reactions, this compound is unable to stabilize the charge separation in reaction intermediates as effectively as solvents like DMSO or NMP. rsc.org This suggests that quantum-level differences in intermolecular interactions and electronic structure are key to its performance as a medium for such reactions. Studies on the parent compound, 2-pyrrolidone, have utilized DFT to explore the nature of intermolecular hydrogen bonds and the processes of dimer formation, providing foundational insight into the interactions the lactam ring can participate in. nih.gov

Density Functional Theory (DFT) Applications in Predicting Reaction Pathways and Selectivity

Density Functional Theory (DFT) is a versatile method for predicting molecular properties and reaction pathways. In the case of this compound, DFT-derived parameters are used to understand its behavior as a solvent and its effect on reaction outcomes. The performance of this compound has been evaluated in several synthetically important reactions, including the Heck and Suzuki cross-coupling reactions and the Menschutkin reaction. whiterose.ac.uk The rate of these reactions is highly dependent on the solvent's properties. For example, the rate-determining step of the Heck reaction with aryl iodides involves the polarization of an alkene, a step that is best stabilized in highly dipolar solvents. whiterose.ac.uk The reaction rate in this compound is comparable to that in NMP and DMSO, indicating that it possesses the necessary polarity to facilitate this pathway. whiterose.ac.uk

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Solvent Behavior and Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models, particularly those based on Linear Solvation Energy Relationships (LSER), are crucial for understanding and predicting the solvent behavior of this compound. rsc.org These models correlate a compound's structural properties with its macroscopic effects, such as its influence on reaction rates.

The solvent properties are often quantified using Kamlet-Taft solvatochromic parameters:

π *: An index of the solvent's dipolarity/polarizability.

α : A measure of the solvent's hydrogen-bond donating (HBD) acidity.

β : A measure of the solvent's hydrogen-bond accepting (HBA) basicity.

For aprotic solvents like this compound, the α value is considered to be zero. The π* and β parameters are key descriptors of its solvent properties and are compared with those of other common dipolar aprotic solvents.

Solventπ* (Dipolarity/Polarizability)β (HBA Basicity)
This compound (NBP)0.770.85
N-Methylpyrrolidinone (NMP)0.920.77
N,N-Dimethylformamide (DMF)0.880.69
Dimethyl sulfoxide (B87167) (DMSO)1.000.76

Data sourced from references researchgate.netnih.gov.

Research has shown a direct relationship between these parameters and reaction kinetics. For the Menschutkin reaction, a satisfactory LSER was derived using only the π* parameter. rsc.org The rate of reaction was found to be highly dependent on this measure of dipolarity. researchgate.net Similarly, in the Heck cross-coupling reaction, the π* value was the most significant variable in correlating the initial reaction rate with solvent properties. rsc.org These models are instrumental in predicting the performance of this compound as a solvent and in selecting it for specific synthetic applications.

Analysis of Electronic Structure and Intermolecular Interactions

The electronic structure of this compound dictates its physical properties and intermolecular interactions. The key structural difference between this compound (NBP) and NMP is the substitution of a methyl group with a butyl group on the nitrogen atom. This modification has significant electronic consequences. The n-butyl group, being more electron-donating than a methyl group, increases the electron density on the amide functional group. nih.gov

Applications in Advanced Materials Science and Chemical Processes

Role as a Solvent in Organic Synthesis and Reaction Media

4-Butylpyrrolidin-2-one serves as a high-boiling, dipolar aprotic solvent, making it suitable for a wide range of chemical reactions, particularly those requiring elevated temperatures. Its ability to dissolve a variety of polar and non-polar substances has made it a valuable medium for numerous chemical transformations.

Research has demonstrated the efficacy of this compound as a solvent in various organic reactions. It has been successfully employed in multicomponent reactions for the synthesis of heterocyclic compounds, which are crucial precursors in the pharmaceutical industry. Furthermore, its utility has been explored in other significant transformations, including the Menschutkin reaction, Heck cross-coupling reactions, and nucleophilic substitution reactions. In the context of solid-phase peptide synthesis (SPPS), this compound has been identified as a promising green solvent alternative to the commonly used dimethylformamide (DMF). whiterose.ac.uk Studies have shown that it performs on par with DMF in microwave-assisted SPPS. researchgate.net

A comparative study on the synthesis of piperidines, a class of heterocyclic compounds, highlighted the performance of this compound against other solvents. The yields of the synthesized piperidines in different solvents are presented below.

SolventYield (%)
This compound (NBP) 79
Methanol75
Water65
Toluene55
Acetonitrile48
Dichloromethane41
No Solvent20

This table showcases the yield of a multicomponent piperidine (B6355638) synthesis in various solvents, demonstrating the effectiveness of this compound. researchgate.net

In the realm of polymer science, this compound has been identified as a beneficial solvent for the production of high-performance polymers. Notably, it has been used in the synthesis of polyaramids, a class of strong and heat-resistant synthetic fibers. rsc.org Its properties as a reaction medium facilitate the polymerization process, contributing to the formation of high molecular weight polymers. The ongoing research into greener and safer manufacturing processes has positioned this compound as a viable alternative to traditional solvents in the polymer industry.

A significant driver for the adoption of this compound is its favorable toxicological profile compared to other dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). nih.gov Both NMP and DMF are facing increasing regulatory scrutiny due to their classification as reproductive toxins. nih.gov In contrast, this compound is not classified as reprotoxic. rsc.org This has led to its evaluation as a safer substitute in various applications, including solid-phase peptide synthesis. researchgate.netnih.gov Research has shown that replacing DMF with this compound can even be beneficial in reducing side reactions such as racemization and aspartimide formation during peptide synthesis. nih.gov

The table below compares key properties of this compound with NMP and DMF.

PropertyThis compound (NBP)N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
Reproductive Toxicity NoYes (Category 1B)Yes (Category 1B)
Boiling Point 246 °C202 °C153 °C
Flash Point 113 °C91 °C58 °C

This table provides a comparative overview of the toxicological and physical properties of this compound and commonly used solvents it can replace.

Contributions to Electrolyte Research for Energy Storage Systems

The investigation into safer and more efficient energy storage systems has led to the exploration of novel electrolyte formulations. In this context, derivatives of this compound have shown promise. Specifically, pyrrolidinium-based ionic liquids, such as those containing the N-butyl-N-methylpyrrolidinium (Pyr14) cation, have been studied as potential electrolytes for lithium-ion batteries, lithium-sulfur (Li-S) batteries, and lithium-air (Li-air) batteries.

These ionic liquids exhibit favorable properties for electrolyte applications, including high ionic conductivity, low volatility, and wide electrochemical stability windows. Research has focused on the performance of these electrolytes with various electrode materials. While the direct use of this compound as a solvent in electrolytes is not extensively documented, its structural motif is a key component of these promising ionic liquids.

Investigation of Catalytic Properties in Heterogeneous and Homogeneous Systems

Currently, there is limited available research on the intrinsic catalytic properties of this compound, either as a homogeneous or heterogeneous catalyst. The existing literature predominantly discusses its role as a solvent or a reaction medium for various catalytic processes. For instance, it has been successfully used as a substitute for NMP in iron-catalyzed C(sp2)–C(sp3) cross-coupling reactions, which are vital for constructing complex organic molecules. In these applications, this compound facilitates the catalytic cycle by dissolving the reactants and the catalyst, but it does not act as the catalyst itself. Further research is needed to explore any potential catalytic activity of the compound.

Role in Organic Synthesis and Derivatization Strategies

4-Butylpyrrolidin-2-one as a Synthetic Building Block for Complex Molecules

The this compound structure combines the chemically versatile lactam functionality with a non-polar butyl side chain. This combination makes it an attractive starting point for the synthesis of complex molecules, particularly those designed to have specific solubility properties or to interact with hydrophobic biological targets.

Synthesis of Novel Substituted Pyrrolidinone Derivatives

The synthesis of derivatives from the this compound scaffold can be achieved through several established synthetic routes, primarily involving reactions at the nitrogen atom or the α-carbon. A common and straightforward method for producing N-substituted pyrrolidinones is the condensation of a substituted γ-lactone with a primary amine. rdd.edu.iqresearchgate.net For instance, the reaction of γ-butyrolactone (GBL) with various primary amines at high temperatures (200-300°C) can yield a wide variety of N-substituted pyrrolidin-2-ones. rdd.edu.iqresearchgate.net Similarly, starting with a 4-butyl-γ-butyrolactone and reacting it with different amines would produce a library of N-substituted this compound derivatives.

Another key position for derivatization is the α-carbon to the carbonyl group. Manipulation at this position is often achieved by treatment with a base to form an enolate, which can then be quenched with various electrophiles. acs.orgnih.gov This allows for the introduction of alkyl, aryl, or other functional groups at the C-3 or C-5 position of the pyrrolidinone ring.

Derivative Type Synthetic Precursors General Method Key Features
N-Substituted4-Butyl-γ-butyrolactone, Primary AminesCondensation at high temperature (200-300°C)Introduces diverse functionality at the nitrogen atom. rdd.edu.iqresearchgate.net
α-Aryl-substitutedPyrrolidine (B122466), Quinone Monoacetal, Aryl NucleophileRedox-neutral direct arylationOne-pot method for C-H functionalization at the α-position. rsc.org
Fused PyrrolidinonesOxindoles, N-substituted 2-pyrrolidone aldehydeCondensation reactionCreates complex, multi-ring systems for potential kinase inhibitors. researchgate.net
N-Vinyl Pyrrolidinone CopolymersN-vinyl pyrrolidin-2-one (NVP), Acrylic acidGraft copolymerizationForms polymers with applications as surfactants and dispersants. rdd.edu.iqresearchgate.net

Strategies for Further Functionalization of the Pyrrolidinone Scaffold

The pyrrolidinone scaffold is amenable to a wide range of chemical transformations, allowing for extensive functionalization to create novel derivatives. These strategies are critical for fine-tuning the chemical and biological properties of the resulting molecules.

Direct α-Arylation: A modern approach for functionalizing the pyrrolidinone ring is the direct arylation of the α-position. rsc.org A redox-neutral, one-pot method has been developed using a quinone monoacetal as an oxidizing agent and a base such as DABCO. rsc.org This strategy allows for the synthesis of α-aryl-substituted pyrrolidines without the need for pre-functionalization, representing a green and practical alternative to metal-mediated cross-coupling reactions. rsc.org

Smiles-Truce Cascade: A novel, metal-free, one-step synthesis of densely functionalized pyrrolidinones has been developed via a Smiles-Truce cascade. acs.orgnih.gov This process involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under simple base treatment. acs.orgnih.gov The one-pot reaction proceeds through three steps: nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.orgnih.gov This operationally simple method uses commercially available starting materials and allows for the rapid creation of valuable pharmacophore structures that can be easily diversified. acs.org

Functionalization via N-Acyliminium Ions: Another powerful strategy involves the generation of N-acyliminium ion intermediates from the pyrrolidinone core. These reactive intermediates can be trapped by a variety of nucleophiles, enabling the introduction of a wide range of substituents at the α-position to the nitrogen atom. This method is highly versatile for creating carbon-carbon and carbon-heteroatom bonds.

Functionalization Strategy Reaction Type Reagents Position of Functionalization Reference
Direct ArylationRedox-neutral C-H activationQuinone monoacetal, DABCO, Aryl nucleophileα-carbon rsc.org
Smiles-Truce CascadeCascade/RearrangementArylsulfonamides, Cyclopropane diesters, Baseα-carbon acs.orgnih.gov
N-Alkylation/AcylationNucleophilic substitutionAlkyl halides, Acyl chlorides, BaseNitrogen atom rdd.edu.iqresearchgate.net
α-Carbon AlkylationEnolate chemistryStrong base (e.g., LDA), Electrophiles (e.g., alkyl halides)α-carbon acs.orgnih.gov

These strategies highlight the chemical versatility of the pyrrolidinone ring. By applying these methods to the this compound scaffold, chemists can generate a vast library of novel compounds with tailored properties for various applications in medicinal chemistry and materials science.

Mechanistic Investigations of Chemical Processes Involving 4 Butylpyrrolidin 2 One

Elucidation of Specific Reaction Mechanisms in its Synthesis

The synthesis of 4-butylpyrrolidin-2-one can be achieved through several synthetic routes. While specific mechanistic studies exclusively for this compound are not extensively documented, the reaction mechanisms can be elucidated by analogy to well-established transformations for structurally similar 4-alkyl-substituted pyrrolidin-2-ones. Key synthetic strategies include reductive amination of γ-keto acids or their esters, and the reductive cyclization of γ-nitro ketones.

One plausible and widely utilized method is the reductive amination of a γ-keto acid or its corresponding ester. This process typically involves the reaction of a carbonyl group with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgjocpr.com In the context of this compound synthesis, this would involve an intramolecular cyclization.

A proposed mechanistic pathway for the synthesis of this compound via reductive amination is outlined below:

Proposed Mechanism: Reductive Amination

StepDescription
1. Imine/Enamine Formation The synthesis would likely begin with a suitable precursor, such as a γ-keto ester. In the presence of an ammonia (B1221849) source, the ketone carbonyl group reacts to form an imine or enamine intermediate.
2. Intramolecular Cyclization The newly formed amino group then acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion. This cyclization step forms the five-membered lactam ring characteristic of pyrrolidinones.
3. Reduction A reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, is employed to reduce the imine/enamine functionality, yielding the final this compound product. The choice of reducing agent and reaction conditions can be optimized to favor the desired product and minimize side reactions. nih.govorganic-chemistry.org

Another effective synthetic route is the reductive cyclization of γ-nitro ketones . This method involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with a ketone. unimi.itorganic-chemistry.orgmdpi.com

Proposed Mechanism: Reductive Cyclization of a γ-Nitro Ketone

StepDescription
1. Reduction of the Nitro Group The synthesis starts with a γ-nitro ketone precursor. The nitro group is reduced to a primary amine using a reducing agent, such as catalytic hydrogenation (e.g., using a palladium catalyst) or other chemical reducing agents. unimi.it
2. Intramolecular Cyclization The resulting amino ketone undergoes a spontaneous or acid-catalyzed intramolecular cyclization. The amino group attacks the ketone carbonyl, leading to the formation of a cyclic hemiaminal intermediate.
3. Dehydration The hemiaminal intermediate then dehydrates to form an enamine, which subsequently tautomerizes to the more stable lactam, this compound.

The catalytic hydrogenation of unsaturated cyano esters also presents a viable, albeit more complex, pathway. For instance, the hydrogenation of a precursor like ethyl 2-cyano-2-propylhex-5-enoate could theoretically lead to the formation of a this compound structure. This would involve the reduction of both the carbon-carbon double bond and the nitrile group, followed by intramolecular cyclization. The precise mechanism would be intricate, involving several catalytic steps on the surface of the metal catalyst.

Understanding Solvent-Solute Interactions and Their Impact on Reaction Kinetics

The interactions between a solute and the surrounding solvent molecules can significantly influence the kinetics and outcome of a chemical reaction. ajgreenchem.com For this compound, both as a reactant and a product, these interactions are crucial. The pyrrolidinone ring contains a polar amide group capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O), while the butyl group introduces a nonpolar, hydrophobic character.

The choice of solvent can dramatically affect reaction rates. bohrium.com Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed in syntheses involving polar reactants like those in the formation of this compound. researchgate.net These solvents can effectively solvate charged intermediates and transition states, thereby lowering the activation energy of the reaction. whiterose.ac.uk

Key Solvent-Solute Interactions and Their Kinetic Impact:

Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the carbonyl oxygen and the N-H group of the pyrrolidinone ring. This can stabilize the ground state of the molecule, potentially increasing the activation energy for reactions where these groups are involved. eurjchem.commdpi.com

Dipole-Dipole Interactions: The polar amide bond of this compound will exhibit strong dipole-dipole interactions with polar solvent molecules. This type of interaction is fundamental to the solvation of the molecule and can influence the stability of both reactants and transition states.

Van der Waals Forces: The nonpolar butyl chain will primarily interact with the solvent through weaker van der Waals forces. In polar solvents, these hydrophobic interactions can influence the conformation of the molecule.

The kinetics of the synthesis of this compound can be monitored using spectroscopic techniques such as UV-Vis or NMR spectroscopy to determine reaction rates under different solvent conditions. ajgreenchem.comstanford.edu By studying the reaction in a range of solvents with varying polarities and hydrogen-bonding capabilities, a deeper understanding of the reaction mechanism and the nature of the transition state can be achieved.

Hypothetical Kinetic Data for a Synthesis Reaction of this compound in Different Solvents

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
n-Hexane1.881
Dichloromethane8.9315
Acetone20.750
Dimethylformamide (DMF)36.7120
Dimethyl Sulfoxide (DMSO)46.7200

This table presents hypothetical data to illustrate the expected trend of increasing reaction rate with increasing solvent polarity for a reaction proceeding through a polar transition state.

Molecular-Level Insights into Potential Receptor Binding Mechanisms of Pyrrolidinone Analogues

Pyrrolidinone and its derivatives are known to interact with various biological targets. While specific binding studies on this compound are limited, insights into its potential receptor interactions can be gained from studies of its analogues. The structural features of this compound, namely the lactam ring and the alkyl substituent, are key determinants of its potential biological activity.

Potential Receptor Targets and Binding Mechanisms for Pyrrolidinone Analogues:

GABA Receptors: The γ-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the central nervous system. Some pyrrolidinone derivatives are known to interact with GABA receptors. nih.gov The lactam ring of this compound is a cyclic analogue of GABA, suggesting a potential for interaction. Binding to GABA receptors often involves hydrogen bonding with the amide group and hydrophobic interactions with the alkyl substituent. mdpi.comnih.govmdpi.com The 4-butyl group could potentially occupy a hydrophobic pocket within the receptor's binding site.

Translocator Protein (TSPO): The translocator protein (TSPO) is another target for some pyrrolidinone-containing molecules. nih.gov Ligand binding to TSPO is often characterized by hydrophobic and aromatic interactions. nih.gov Structure-activity relationship studies of TSPO ligands have shown that the nature and size of the substituent on the pyrrolidinone ring are critical for binding affinity. researchgate.net The butyl group of this compound could contribute to the hydrophobic interactions necessary for binding to TSPO.

Prolactin-Releasing Peptide (PRLP) Receptors: Pyrrolidinone structures are also found in compounds that modulate the activity of prolactin-releasing peptide receptors (GPR10). researchgate.netmdpi.com These receptors are involved in various physiological processes, including stress and appetite regulation. nih.govresearchgate.net The binding of ligands to GPR10 is complex, often involving interactions with both the peptide backbone and side chains. nih.gov A pyrrolidinone scaffold could serve as a rigid core to present functional groups, such as the butyl chain, for interaction with the receptor.

Summary of Potential Interactions of Pyrrolidinone Analogues with Receptors

ReceptorKey Interacting Moiety on LigandPrimary Type of InteractionPotential Role of 4-Butyl Group
GABA ReceptorLactam Ring (Amide Group)Hydrogen BondingHydrophobic Interactions
Translocator Protein (TSPO)Alkyl/Aryl SubstituentHydrophobic/Aromatic InteractionsHydrophobic Binding
PRLP Receptor (GPR10)Core Scaffold and SubstituentsMultiple (H-bonding, hydrophobic)Conformational Stabilization/Hydrophobic Interaction

Molecular modeling and computational docking studies are valuable tools for predicting and understanding the binding modes of small molecules like this compound to these and other potential receptor targets. mdpi.comnih.gov Such studies can provide detailed, three-dimensional views of the ligand-receptor complex, highlighting key amino acid residues involved in the interaction and guiding the design of new, more potent analogues.

Environmental Aspects of the Chemical Lifecycle of 4 Butylpyrrolidin 2 One

Biodegradation Pathways and Rates in Environmental Compartments

4-Butylpyrrolidin-2-one is considered to be inherently biodegradable, although it may exhibit a lag phase before significant degradation begins. industrialchemicals.gov.au Based on its physical and chemical properties, if released into the environment, it is expected to partition primarily to air and water. canada.ca It is not expected to be persistent in these compartments. canada.ca

Studies on its biodegradability have yielded varying rates depending on the test conditions. A risk assessment by Canadian authorities indicated high to very high inherent biodegradation, with rates of over 85% in 56 days and 60-80% over 112 days. canada.ca Another series of studies using OECD guidelines showed 0% degradation after 28 days (OECD TG 301 B and C), indicating it is not readily biodegradable, followed by 80% degradation after 112 days (OECD TG 302B) and 100% degradation after 56 days (OECD TG 302C). industrialchemicals.gov.au This initial resistance followed by effective breakdown suggests that microbial communities may require an adaptation period to metabolize the compound. industrialchemicals.gov.au

While the rate of biodegradation is established, the specific metabolic pathways for this compound in environmental microorganisms are not extensively detailed in publicly available literature. However, research on the closely related compound N-methylpyrrolidone (NMP) suggests that a likely pathway involves the hydrolytic cleavage of the cyclic amide (C-N) bond. nih.gov This initial ring-opening step would form an amino acid intermediate, which can then be further metabolized and eventually mineralized into carbon dioxide, water, and nitrogen oxides. industrialchemicals.gov.aunih.gov

Table 1: Biodegradation Data for this compound

Test Guideline Duration Degradation Rate Classification
OECD TG 301 B/C 28 days 0% Not Readily Biodegradable industrialchemicals.gov.au
Inherent Biodegradation Test 56 days >85% High Inherent Biodegradation canada.ca
OECD TG 302C 56 days 100% Inherently Biodegradable industrialchemicals.gov.au
Inherent Biodegradation Test 112 days 60-80% High Inherent Biodegradation canada.ca

Comparative Environmental Profile and Sustainability in Industrial Applications

This compound is frequently used as an industrial solvent and is marketed as a replacement for N-methylpyrrolidone (NMP). industrialchemicals.gov.au A comparison of their environmental and health profiles is crucial for evaluating the sustainability of this substitution. NMP is a powerful and versatile solvent, but it is also a known reproductive toxin. rsc.org This has led to its classification as a "Substance of Very High Concern" (SVHC) under European regulations, restricting its use and driving the search for safer alternatives. rsc.org

Ecotoxicity studies show that this compound has a low potential for ecological hazard. canada.ca It demonstrates low acute toxicity to fish and aquatic invertebrates, and low chronic toxicity to fish, aquatic invertebrates, and algae. canada.cachemicalbook.com This favorable environmental profile, combined with its reduced human health risk compared to NMP, positions this compound as a more sustainable alternative in industrial applications such as coatings, printing inks, and chemical synthesis. industrialchemicals.gov.aursc.org The chemical industry's move toward such alternatives reflects a broader trend of integrating sustainability and green chemistry principles to reduce environmental and health impacts. mdpi.commdpi.com

Table 2: Aquatic Ecotoxicity of this compound

Species Type of Test Duration Result
Fish (e.g., Oncorhynchus mykiss) Acute LC50 96 hours >100 mg/L canada.cachemicalbook.com
Aquatic Invertebrates (Daphnia magna) Acute EC50 48 hours >100 mg/L canada.cachemicalbook.com
Algae (Pseudokirchneriella subcapitata) Growth Inhibition EC50 72 hours >160 mg/L chemicalbook.com
Fish Chronic NOEC - >10 mg/L canada.ca
Aquatic Invertebrates Chronic NOEC - >10 mg/L canada.ca
Activated Sludge NOEC 28 days 306.2 mg/L chemicalbook.com

LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; NOEC: No-Observed-Effect-Concentration.

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of 4-butylpyrrolidin-2-one in laboratory settings?

Methodological Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of reaction conditions. Key parameters include:

  • Temperature: Elevated temperatures (80–120°C) are often necessary for cyclization steps but must be balanced to avoid side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.
  • Catalysts: Acidic or basic catalysts (e.g., p-toluenesulfonic acid, K2_2CO3_3) can accelerate ring closure or amide formation.

Example Optimization Table:

ParameterOptimal RangeImpact on YieldReference
Temperature100°C75–85%
SolventDMF80% efficiency
Catalystp-TsOH (10 mol%)90% conversion

Advanced Question: How can computational modeling guide the prediction of this compound’s biological targets?

Methodological Answer:
Computational approaches such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling are employed to predict interactions with biological targets:

  • Docking Studies: Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., kinases) or receptors.
  • Validation: Compare predicted binding modes with experimental data (e.g., IC50_{50} values from enzyme inhibition assays).
  • Dynamic Simulations: MD (Molecular Dynamics) simulations assess stability of ligand-target complexes over time.

Key Findings:

  • This compound shows high affinity for GABAA_A receptors in silico, validated via electrophysiological assays .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify functional groups and confirm regiochemistry (e.g., δ 2.5–3.0 ppm for pyrrolidinone protons).
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (C8_8H15_{15}NO: 141.1154 g/mol).
  • X-ray Crystallography: Resolves absolute configuration for chiral centers .

Example Data:

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 1.35 (t, J=7 Hz, butyl CH3_3)
HRMSm/z 142.1227 [M+H]+^+

Advanced Question: How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer:
Discrepancies in IC50_{50} values or inhibition mechanisms can be addressed via:

  • Systematic Reviews: Apply PRISMA guidelines to aggregate and critically appraise existing studies .
  • Sensitivity Analysis: Test variables (e.g., assay pH, substrate concentration) to identify confounding factors.
  • Replication Studies: Reproduce experiments under standardized conditions (e.g., Cochrane-recommended protocols ).

Case Study:
Conflicting reports on COX-2 inhibition were resolved by identifying temperature-dependent enzyme denaturation in earlier studies .

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC50_{50} using fluorogenic substrates (e.g., for proteases or kinases).
  • Cell Viability Assays: MTT or resazurin-based assays assess cytotoxicity in cancer cell lines.
  • Receptor Binding Studies: Radioligand displacement assays (e.g., 3^3H-GABA for GABA receptor affinity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.